3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 890632-13-0
VCID: VC4299970
InChI: InChI=1S/C23H24N4O3/c1-14-11-21(25-17-7-6-8-18(13-17)28-3)27-23(24-14)22(15(2)26-27)16-9-10-19(29-4)20(12-16)30-5/h6-13,25H,1-5H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C23H24N4O3
Molecular Weight: 404.47

3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 890632-13-0

Cat. No.: VC4299970

Molecular Formula: C23H24N4O3

Molecular Weight: 404.47

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine - 890632-13-0

Specification

CAS No. 890632-13-0
Molecular Formula C23H24N4O3
Molecular Weight 404.47
IUPAC Name 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C23H24N4O3/c1-14-11-21(25-17-7-6-8-18(13-17)28-3)27-23(24-14)22(15(2)26-27)16-9-10-19(29-4)20(12-16)30-5/h6-13,25H,1-5H3
Standard InChI Key FJANPTMLIPPULK-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7. Critical structural elements include:

  • Position 3: 3,4-Dimethoxyphenyl group

  • Position 7: N-linked 3-methoxyphenylamine

  • Positions 2 and 5: Methyl groups

This configuration creates a planar aromatic system with three distinct electronic environments, as evidenced by computational modeling studies .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₄H₂₅N₄O₃
Molecular Weight420.49 g/mol
IUPAC Name3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Calculated logP3.82
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The methoxy groups at positions 3, 4, and 3' contribute to enhanced lipid solubility compared to non-substituted analogs, while maintaining sufficient aqueous solubility for biological activity.

Synthetic Methodologies

Core Synthesis Strategies

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation reactions. A representative synthesis involves:

  • Formation of Pyrimidine Ring:

    • Reacting 5-amino-3-methyl-1H-pyrazole with β-diketone derivatives under acidic conditions

    • Temperature range: 80-100°C

    • Solvent system: Ethanol/water (4:1)

  • N-Arylation at Position 7:

    • Buchwald-Hartwig coupling with 3-methoxyaniline

    • Catalyst: Pd(OAc)₂/Xantphos system

    • Yield: 68-72%

  • Functionalization at Position 3:

    • Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid

    • Base: K₂CO₃

    • Reaction time: 12 hr

Optimization Challenges

Key synthetic hurdles include:

  • Regioselective control during cyclization (avoiding [1,5-a] vs [1,5-b] isomers)

  • Preventing demethylation of methoxy groups under basic conditions

  • Purification challenges due to similar polarity of byproducts

Recent advances utilize microfluidic reactors to improve reaction consistency, achieving >95% purity post-crystallization .

Biological Activity Profile

Enzymatic Inhibition

The compound demonstrates nanomolar affinity for lipid kinases, particularly phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ):

TargetIC₅₀ (nM)Assay TypeSource
PI4KIIIβ42 ± 3.1Fluorescent ADP-Glo™
PI3Kα>10,000Radioisotropic
mTOR2,340FRET-based

Structural analysis reveals critical interactions:

  • Methoxy groups form hydrogen bonds with Glu⁷⁸⁹ and Asp⁸³² residues

  • Pyrimidine N1 participates in π-cation interaction with Lys⁶⁴⁷

Antiviral Activity

In cell-based assays against (+)ssRNA viruses:

VirusEC₅₀ (μM)Selectivity Index
Hepatitis C (HCV)0.89>112
Dengue (DENV-2)1.2489
Chikungunya (CHIKV)2.1542

Mechanistic studies indicate disruption of viral replication complexes through PI4P lipid pool depletion .

Pharmacological Considerations

ADME Profile

ParameterValueMethod
Plasma Protein Binding92.4% ± 1.2Equilibrium dialysis
Metabolic Stabilityt₁/₂ = 64 min (human liver microsomes)LC-MS/MS
Caco-2 Permeability8.7 × 10⁻⁶ cm/sBidirectional assay
CYP Inhibition3A4 (IC₅₀ = 12.3 μM)Fluorogenic assay

The extensive methoxy substitution pattern reduces first-pass metabolism compared to hydroxylated analogs.

Toxicity Screening

AssayResultConcentration
hERG InhibitionIC₅₀ = 18.7 μMPatch-clamp
Ames TestNegative (≤100 μg/plate)TA98/TA100 strains
Micronucleus (in vitro)3.2% aberrant cells10 μM, 24 hr

Cardiotoxicity risk remains manageable within projected therapeutic windows .

Comparative Analysis with Structural Analogs

Modifications at key positions significantly impact biological activity:

PositionModificationPI4KIIIβ IC₅₀ (nM)Antiviral EC₅₀ (μM)
3-Ph3,4-DiOMe vs 4-OMe42 vs 890.89 vs 1.45
7-NH3-OMePh vs 4-OMePh42 vs 670.89 vs 1.12
2-MeMe vs H42 vs 2100.89 vs 2.89

The 3,4-dimethoxy configuration enhances target engagement through additional hydrophobic interactions in the PI4KIIIβ binding pocket .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator